Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H13NO4S3 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives Research indicates that ethyl esters and anilides of similar compounds are utilized for synthesizing various derivatives through acylation and methylation processes. For instance, the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid led to the formation of 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004). Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles indicates potential applications in the development of various chemical derivatives (Stephens et al., 1999).
Antimicrobial Activities Certain derivatives of similar compounds have shown promising antimicrobial activities. For example, the antimicrobial screening of synthesized compounds derived from ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate exhibited significant antimicrobial properties (Abu‐Hashem et al., 2011). Similarly, novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, were evaluated for their antimicrobial activity, further underscoring the potential of these compounds in biomedical applications (Prasad et al., 2017).
Drug Metabolism and Biocatalysis In drug metabolism studies, compounds such as LY451395, which are biaryl-bis-sulfonamides and structurally related to ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, have been analyzed. These studies utilized microbial-based biocatalytic systems to produce mammalian metabolites for further structural characterization, demonstrating the compound's relevance in pharmaceutical research (Zmijewski et al., 2006).
Properties
IUPAC Name |
ethyl 3-amino-5-methylsulfanyl-4-methylsulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S3/c1-4-14-8(11)6-5(10)7(17(3,12)13)9(15-2)16-6/h4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPYNZFAYUQNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384930 | |
Record name | ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-53-2 | |
Record name | ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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